molecular formula C19H19N3O2S B2411798 N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 897615-55-3

N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2411798
M. Wt: 353.44
InChI Key: MPQUMEWCQJWJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide” is a complex organic compound. It’s part of a class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The specific synthesis process for “N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide” isn’t available in the retrieved papers.

Scientific Research Applications

Antiprotozoal Activity

A study by Pérez‐Villanueva et al. (2013) demonstrated the synthesis of imidazole derivatives, including compounds related to N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, which showed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. Their activities, in some cases, surpassed that of metronidazole, a standard drug for these parasites.

Synthesis and Structural Properties

Hawkins et al. (1995) in their study “Azoles. part 12.” explored the synthesis of benzyl-bromoimidazole-5-carbonitriles, resistant to nucleophilic displacement, which could be linked to the structure of N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. This provides insights into the structural properties and synthesis challenges of related compounds.

Antimicrobial Evaluation

The study by Khanage et al. (2020) presented the synthesis and antimicrobial evaluation of derivatives including 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives. These compounds exhibited significant in-vitro antibacterial and antifungal activities, highlighting the potential of imidazole derivatives in antimicrobial applications.

Corrosion Inhibition

In a study by Prashanth et al. (2021), imidazole derivatives were synthesized and tested for their corrosion inhibition efficiency on mild steel in acidic solutions. The results indicated that these compounds, related in structure to N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, could be effective corrosion inhibitors.

Antitumor Properties

Horishny et al. (2020) conducted research on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, showing their potential as new anticancer agents. This suggests the relevance of imidazole derivatives in developing novel anticancer therapies.

properties

IUPAC Name

N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)22-12-11-20-19(22)25-14-18(23)21-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQUMEWCQJWJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.